REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])([OH:8])[C:6]#[CH:7])([CH3:3])=[CH2:2]>CCCCCC.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[C:1]([CH:4]([CH2:10][CH:11]=[C:12]([CH3:14])[CH3:13])[C:5]([CH3:9])([OH:8])[CH:6]=[CH2:7])([CH3:3])=[CH2:2] |f:2.3.4.5|
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Name
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4-isopropenyl-3,7-dimethyl-6-octen-1-yn-3-ol
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Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C(C(C#C)(O)C)CC=C(C)C
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Name
|
|
Quantity
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1.5 L
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Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
Lindlar catalyst
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at ambient temperature
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Type
|
CUSTOM
|
Details
|
was sequentially monitored by gas chromatography (PEG20M, 150° C.)
|
Type
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CUSTOM
|
Details
|
the reaction was terminated when no starting material
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Type
|
FILTRATION
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Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate by distillation under reduced pressure
|
Type
|
DISTILLATION
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Details
|
The residue was distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)(C)C(C(C=C)(O)C)CC=C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 482 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |